molecular formula C10H8BrClN2O2 B13901288 Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13901288
M. Wt: 303.54 g/mol
InChI Key: XDVJLQFANVDWLT-UHFFFAOYSA-N
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Description

Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 8th positions, respectively, on the imidazo[1,2-a]pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization and halogenation steps. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Scientific Research Applications

Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiproliferative activities.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in bacterial cell division, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but different position of the carboxylate group.

    3-Bromo-6-chloroimidazo[1,2-a]pyridine: Lacks the ethyl carboxylate group.

    Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: Contains a phenylthio group instead of chlorine.

Properties

Molecular Formula

C10H8BrClN2O2

Molecular Weight

303.54 g/mol

IUPAC Name

ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-4-13-9-7(12)3-6(11)5-14(8)9/h3-5H,2H2,1H3

InChI Key

XDVJLQFANVDWLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2Cl)Br

Origin of Product

United States

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